3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide
Overview
Description
Compounds like “3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide” belong to a class of organic compounds known as benzamides, which are amides between a benzene ring and a carboxylic acid . They often exhibit various biological activities and are used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a benzene ring substituted with a bromo group, a methoxy group, and an amide group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, brominated aromatic compounds like this are often used in palladium-catalyzed coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as boiling point, density, and solubility can be predicted .Scientific Research Applications
Heparanase Inhibitors : This compound is part of a novel class of benzamides described as inhibitors of the endo-beta-glucuronidase heparanase. Compounds like N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide display good inhibitory activity, with potential implications in therapeutic applications (Xu et al., 2006).
Glucokinase Activators : Novel benzamide derivatives, including compounds similar to the mentioned chemical, were synthesized and screened for their ability to increase glucose uptake and glucokinase activity. These findings are relevant in the context of potential treatments for type 2 diabetes mellitus (Park et al., 2014).
Photodynamic Therapy : A study on zinc phthalocyanine substituted with benzamide derivative groups, including those similar to the specified compound, showed potential for use in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Antibacterial Agents : Benzamide derivatives, including those structurally related to the specified compound, have been evaluated for their antibacterial effects against certain bacteria. This research provides insights into the potential use of these compounds as antibacterial agents (Ahmad et al., 2021).
Antipsychotic Agents : Certain benzamides, structurally related to the mentioned compound, have been studied for their antidopaminergic properties and potential as antipsychotic agents. These studies contribute to understanding the role of such compounds in neuropsychiatric drug development (Högberg et al., 1990).
Antitubercular Activity : N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, which are structurally related, have demonstrated antitubercular activities against Mycobacterium tuberculosis. This highlights the potential use of such compounds in the treatment of tuberculosis (Nayak et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound “3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide” is the RET . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
The compound interacts with its target, RET, by binding to it with high affinity . This interaction inhibits the signaling of RET, thereby suppressing the proliferation of cells that contain RET mutations .
Biochemical Pathways
The compound affects the RET signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and survival . By inhibiting RET, the compound disrupts these processes, leading to the suppression of cell proliferation .
Result of Action
The result of the compound’s action is the inhibition of RET signaling, leading to the suppression of cell proliferation in cells containing RET mutations . This could potentially lead to the inhibition of tumor growth in cancers that harbor such mutations.
Future Directions
Biochemical Analysis
Biochemical Properties
3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine, which can affect neural transmission. Additionally, the compound may interact with other proteins involved in oxidative stress responses, such as those producing reactive oxygen species (ROS) .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress responses, leading to increased levels of malondialdehyde (MDA), a biomarker for oxidative damage . This can result in altered cellular metabolism and impaired cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity . This inhibition leads to an accumulation of acetylcholine, which can disrupt normal neural transmission. Additionally, the compound may activate or inhibit other enzymes involved in oxidative stress responses, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained oxidative stress and impaired cellular function . These effects highlight the importance of considering the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neural transmission and reduced oxidative stress. At higher doses, it can lead to toxic or adverse effects, including severe oxidative damage and impaired cellular function . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses, leading to changes in metabolic flux and metabolite levels . For instance, the compound may increase the production of ROS, which can affect various metabolic processes and lead to oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within cells can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy .
Properties
IUPAC Name |
3-bromo-4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-17-8-9(7-16-17)6-15-13(18)10-3-4-12(19-2)11(14)5-10/h3-5,7-8H,6H2,1-2H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNJJLIIJWOCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC(=C(C=C2)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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